(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone - 1203347-12-9

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Catalog Number: EVT-3085710
CAS Number: 1203347-12-9
Molecular Formula: C20H18N6O
Molecular Weight: 358.405
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. [] It exhibits excellent pharmacokinetic properties and demonstrates high potency in both in vitro and in vivo studies. [] Notably, AZD5153 effectively downregulates c-Myc expression and inhibits tumor growth in xenograft models. []
  • Compound Description: This series of compounds was designed, synthesized, and evaluated for its inhibitory activity against five tumor cell lines and c-Met kinase. [] Some compounds within this series, specifically 5f, 5h, 6a, and 6d, displayed significant antitumor activities against the A549 cell line, outperforming the positive control, cisplatin. [] Compound 6a also exhibited notable antitumor activity against the Bewo cell line, surpassing cisplatin in this regard. []
  • Relevance: This series features a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core, closely related to the [, , ]triazolo[4,3-b]pyridazine core in (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone. Both structures share a piperazine ring directly linked to the core, highlighting their structural similarity. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective c-Met inhibitor discovered through structure-based drug design. [] Despite its high selectivity for c-Met, PF-04254644 also acts as a pan-phosphodiesterase (PDE) family inhibitor. [] This off-target activity was linked to adverse cardiac effects observed in preclinical rat studies, leading to the termination of its development. []
  • Relevance: PF-04254644 shares the [, , ]triazolo[4,3-b]pyridazine core with (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone. Notably, PF-04254644 features a quinoline ring and a chiral center, differentiating it from the target compound. []
  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates efficacy against both wild-type MET kinase and various clinically relevant mutants. [] Although SAR125844 lacks satisfactory oral absorption, its promising parenteral profile led to its selection as a development candidate for MET-dependent cancers. [] In human xenograft models, SAR125844 achieved sustained target engagement at well-tolerated doses. []

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

    N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives

    • Compound Description: This series, derived from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline, was evaluated for its antimicrobial properties. [] The synthesized compounds demonstrated good to moderate antimicrobial activity. []

    1-(3-tert-butyl-phényl)-3-(4-([1,2,4]triazolo[4,3-a]pyridin-6-yloxy)-1,2,3,4-tétrahydro-naphthalèn-1-yl)-urée derivatives

    • Compound Description: This series represents a group of p38 MAPK inhibitors useful as anti-inflammatory agents. [] Their potential applications include the treatment of respiratory diseases. []
    • Relevance: While these derivatives feature a [, , ]triazolo[4,3-a]pyridine core, closely related to the [, , ]triazolo[4,3-b]pyridazine in (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, they lack the piperazine ring. [] Instead, they incorporate a tetrahydronaphthalene ring system connected through an oxygen atom to the triazolopyridine core. []

    2,3-bis((5,6-dihydro-14H-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines (19-25)

    • Compound Description: This series of compounds represents a novel class of heterocyclic systems synthesized by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. [] Their unique structures and high yields warrant further research. []
    • Relevance: These compounds, along with (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, share the presence of a [, , ]triazolo[4,3-b]pyridazine core. [] Notably, these compounds incorporate additional heterocyclic systems, including indole and quinoxaline rings, linked through a sulfur atom and a methylene bridge. []

    6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    • Compound Description: SGX523 is a c-MET inhibitor that unfortunately exhibited species-dependent toxicity, leading to compromised renal function in patients due to crystal deposits in renal tubules. []

    7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    • Relevance: This compound, along with (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, features the [, , ]triazolo[4,3-b]pyridazine core. [] They differ in their substituents, with Compound 1 containing an isothiazole ring and a naphthyridine ring, while the target compound incorporates a piperazine and a naphthalene ring. []

    7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone. [] Like Compound 1, it differs in its substituents, containing an isothiazole ring and a substituted naphthyridine ring compared to the piperazine and naphthalene rings in the target compound. []

    N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

    • Compound Description: This compound acts as an inhibitor of the first bromodomain of human BRD4. []
    • Relevance: This compound and (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone share the [, , ]triazolo[4,3-b]pyridazine core. [] They differ in their substituents and overall structure. Notably, this compound includes two piperazine rings and a piperidine ring, while the target compound features only one piperazine ring and a naphthalene ring. []

    N-{4-[4-(diphenylmethoxy)piperidin-1-yl]butyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine

    • Compound Description: This compound acts as an inhibitor of PARP14. []
    • Relevance: This compound and (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone share the [, , ]triazolo[4,3-b]pyridazine core. [] They differ significantly in their substituents, with this compound incorporating a piperidine ring, a diphenylmethoxy group, and an amine group, while the target compound has a piperazine ring and a naphthalene ring. []

    Properties

    CAS Number

    1203347-12-9

    Product Name

    (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

    IUPAC Name

    naphthalen-1-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone

    Molecular Formula

    C20H18N6O

    Molecular Weight

    358.405

    InChI

    InChI=1S/C20H18N6O/c27-20(17-7-3-5-15-4-1-2-6-16(15)17)25-12-10-24(11-13-25)19-9-8-18-22-21-14-26(18)23-19/h1-9,14H,10-13H2

    InChI Key

    MCVJUSBZMPGBOD-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.